5-(1-Methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Medicinal Chemistry Kinase Inhibitor Design Scaffold Optimization

CAS 1443278-87-2 is a differentiated kinase inhibitor building block featuring a unique 5-(1-methyl-1H-pyrazol-5-yl) substitution vector absent in 5-phenyl or 5-thiophenyl analogs, enabling kinase hinge-region engagement with distinct selectivity profiles. The 7-carboxylic acid handle supports direct amide coupling (HATU/EDC) for rapid SAR diversification into CDK, MARK, JAK, Pim-1, and IRAK4 inhibitor candidates. With an ALogP of 0.22 and TPSA of 85.5 Ų, it occupies favorable CNS drug space and reduces hERG risk versus higher-logP analogs. It eliminates halo-to-acid conversion steps, cutting synthesis costs by 15–25% in parallel library builds.

Molecular Formula C11H9N5O2
Molecular Weight 243.226
CAS No. 1443278-87-2
Cat. No. B2658901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
CAS1443278-87-2
Molecular FormulaC11H9N5O2
Molecular Weight243.226
Structural Identifiers
SMILESCN1C(=CC=N1)C2=NC3=CC=NN3C(=C2)C(=O)O
InChIInChI=1S/C11H9N5O2/c1-15-8(2-4-12-15)7-6-9(11(17)18)16-10(14-7)3-5-13-16/h2-6H,1H3,(H,17,18)
InChIKeyXRUUXFRLGTUTNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1-Methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS 1443278-87-2) – Core Scaffold Identity and Procurement Profile


This compound is a heterocyclic small-molecule intermediate built on the pyrazolo[1,5-a]pyrimidine scaffold, specifically substituted at the 5-position with a 1-methyl-1H-pyrazol-5-yl group and bearing a carboxylic acid at the 7-position (molecular formula C₁₁H₉N₅O₂, molecular weight 243.22 g/mol). The pyrazolo[1,5-a]pyrimidine core is a privileged structure in kinase-targeted drug discovery, evidenced by its inclusion in multiple patent families covering CDK, MARK, JAK, Pim-1, and IRAK4 inhibitors [1]. Commercial suppliers list product purity at 97–98% (HPLC) .

Why Simple In-Class Substitution Fails for 5-(1-Methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic Acid


Within the pyrazolo[1,5-a]pyrimidine class, subtle variations in substituent position and heterocycle attachment profoundly alter kinase selectivity and physicochemical properties. For instance, moving a methyl group from the pyrazolo[1,5-a]pyrimidine core's 3-position to the pendant pyrazole ring changes the molecular electrostatic potential surface and hydrogen-bonding capacity of the 7-carboxylic acid, directly affecting target engagement [1]. The 5-(1-methyl-1H-pyrazol-5-yl) substitution pattern generates a unique vector angle between the pyrazolo[1,5-a]pyrimidine core and the appended pyrazole that is absent in 5-phenyl, 5-thiophenyl, or 5-(pyridin-4-yl) analogs, meaning in-class compounds cannot be treated as interchangeable building blocks for SAR exploration or lead optimization [2].

Quantitative Differentiation Evidence for 5-(1-Methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic Acid


Positional Isomer Differentiation: 5-(1-Methyl-1H-pyrazol-5-yl) vs. 3-Methyl-5-(1-methyl-1H-pyrazol-5-yl) Analog (CAS 1443279-58-0)

The target compound (CAS 1443278-87-2) and its 3-methyl analog (CAS 1443279-58-0) are positional isomers differing only by the presence or absence of a methyl group at the pyrazolo[1,5-a]pyrimidine 3-position. This structural difference—a single methyl group—produces measurable changes in lipophilicity, hydrogen-bonding capacity, and steric bulk at the hinge-binding region of kinase ATP pockets [1]. Researchers requiring a scaffold with an unsubstituted 3-position for subsequent functionalization or a lower logP profile to mitigate promiscuous binding should select CAS 1443278-87-2 over its 3-methyl congener.

Medicinal Chemistry Kinase Inhibitor Design Scaffold Optimization

Carboxylic Acid vs. Chloro Precursor: Differentiation from 5-Chloro-7-(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine (CAS 2894014-71-0)

The target compound’s 7-carboxylic acid group directly enables amide bond formation, esterification, or conversion to acyl chlorides without requiring a separate oxidation step. In contrast, the 5-chloro analog (CAS 2894014-71-0) requires catalytic carbonylation or cyanide displacement followed by hydrolysis to install the carboxylic acid functionality, adding 2–3 synthetic steps and introducing heavy-metal catalyst residues [1]. For medicinal chemistry teams synthesizing compound libraries via amide coupling or HATU/DCC-mediated conjugation, the carboxylic acid-bearing target compound eliminates the chloro-to-acid conversion bottleneck.

Synthetic Chemistry Late-Stage Functionalization Amide Coupling

Scaffold-Level Target Engagement: Pyrazolo[1,5-a]pyrimidine Class as Privileged Kinase Hinge Binders

The pyrazolo[1,5-a]pyrimidine scaffold presents an N1 nitrogen and C7 substituent that mimic the adenine ring of ATP, enabling potent hinge-region binding across multiple kinase families. Patent data from Merck Sharp & Dohme (US 8,580,782 B2) demonstrate that pyrazolo[1,5-a]pyrimidine-7-carboxylic acid derivatives achieve CDK2 IC₅₀ values as low as 20 nM when elaborated with appropriate C5 and C7 substituents [1]. An elaborated pyrazolo[1,5-a]pyrimidine-derived compound (BS-194, 4k) inhibited CDK2 with IC₅₀ = 3 nM, CDK1 = 30 nM, CDK5 = 30 nM, CDK7 = 250 nM, and CDK9 = 90 nM [2], illustrating the scaffold’s capacity for sub-micromolar multi-kinase engagement that simpler monocyclic heterocycles (e.g., quinazolines, pyridopyrimidines) do not consistently achieve.

Kinase Selectivity Hinge-Binding Motif Drug Design

Commercial Purity and Batch Consistency: Intersupplier Comparison of Target Compound (CAS 1443278-87-2)

Procurement-grade purity specifications for the target compound are reported at 97% (ChenMenu, Catalog CM287615) and 98% (MolCore, NLT 98%) . In contrast, the 5-chloro analog (CAS 2894014-71-0) is typically supplied at 95% purity . The higher purity of the carboxylic acid derivative reduces the burden of pre-use purification (e.g., preparative HPLC or recrystallization) in parallel synthesis workflows, directly lowering operational cost and turnaround time.

Quality Control Procurement Purity Specification

Optimal Research and Industrial Deployment Scenarios for 5-(1-Methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic Acid


Kinase-Focused Fragment Library Construction via Amide Coupling

The 7-carboxylic acid group of CAS 1443278-87-2 makes this compound a direct input for amide coupling reactions (HATU, EDC/HOBt, or DCC-mediated), enabling rapid diversification into amide-containing kinase inhibitor candidates. As demonstrated by the CDK2 inhibitor scaffold elaborated from pyrazolo[1,5-a]pyrimidine-7-carboxylic acid cores achieving IC₅₀ values of 3–20 nM [1], the compound is suited for parallel library synthesis targeting the kinase hinge region.

Scaffold for Properties-Selective Lead Optimization (LogP/TPSA Tuning)

With an ALogP of 0.22 and TPSA of 85.5 Ų [2], the target compound occupies a favorable physicochemical space for CNS drug discovery (desirable: logP < 3, TPSA < 90 Ų). Compared to the 3-methyl analog (ALogP = 0.55) [3], the lower lipophilicity of CAS 1443278-87-2 may reduce hERG channel blockade risk and improve metabolic stability, making it a preferred starting scaffold for lead optimization programs targeting CNS kinases or inflammatory kinase targets.

Precursor for Bivalent or PROTAC Degrader Synthesis

The 7-carboxylic acid handle allows conjugation to E3 ligase-binding moieties (e.g., VHL or CRBN ligands) for PROTAC development. The pyrazolo[1,5-a]pyrimidine core's demonstrated capacity for potent kinase binding [1] combined with the synthetic accessibility of the carboxylic acid make CAS 1443278-87-2 a suitable warhead precursor for heterobifunctional degrader design targeting CDKs, Pim-1, or MARK kinases.

High-Throughput Chemistry CRO Procurement for Cost-Effective SAR Expansion

Owing to acceptable batch purity (97–98%) and direct carboxylic acid functionality, this compound integrates seamlessly into automated amide-coupling platforms used by contract research organizations. The elimination of halo-to-acid conversion steps compared to the 5-chloro analog [4] reduces per-compound synthesis costs by an estimated 15–25% in high-throughput settings, supporting economically viable large-library construction.

Quote Request

Request a Quote for 5-(1-Methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.